molecular formula C9H11NO2 B8097335 (R)-2-(1-Amino-ethyl)-benzoic acid CAS No. 1187930-78-4

(R)-2-(1-Amino-ethyl)-benzoic acid

Cat. No.: B8097335
CAS No.: 1187930-78-4
M. Wt: 165.19 g/mol
InChI Key: KYZTUNCFUQURFU-ZCFIWIBFSA-N
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Description

®-2-(1-Amino-ethyl)-benzoic acid is a chiral compound that belongs to the class of α-chiral primary amines. These compounds are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds. They also serve as chiral ligands or organo-catalysts for asymmetric catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-ethyl)-benzoic acid can be achieved through various methods, including catalytic asymmetric synthesis. One efficient method involves the use of ω-transaminase, which offers an environmentally benign chiral amine asymmetric synthesis route . The reaction conditions typically involve the use of an amino donor, such as benzylamine, and molecular oxygen to assist in equilibrium displacement .

Industrial Production Methods

For industrial production, the optimization of reaction conditions is crucial to achieve high yields and stereocontrol. The use of biocatalytic routes, such as those involving ω-transaminase variants, has been developed to facilitate the synthesis of valuable synthons on a preparative scale .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Amino-ethyl)-benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include imines, oximes, alcohols, aldehydes, and substituted amines.

Mechanism of Action

The mechanism by which ®-2-(1-Amino-ethyl)-benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes. For example, in transamination reactions, the compound acts as a substrate for ω-transaminase, facilitating the transfer of an amino group to form the desired chiral amine product . The molecular pathways involved include the formation of enzyme-substrate complexes and the subsequent catalytic conversion to the product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(1-Amino-ethyl)-benzoic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis. Compared to similar compounds, it offers specific advantages in terms of reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZTUNCFUQURFU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300374
Record name 2-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-78-4
Record name 2-[(1R)-1-Aminoethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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